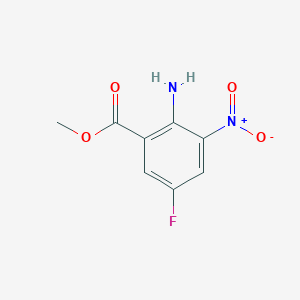

Methyl 2-amino-5-fluoro-3-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-5-fluoro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKJPBJOMJODBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40608908 | |

| Record name | Methyl 2-amino-5-fluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328547-11-1 | |

| Record name | Methyl 2-amino-5-fluoro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-5-fluoro-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of Methyl 2-amino-5-fluoro-3-nitrobenzoate"

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-amino-5-fluoro-3-nitrobenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No: 328547-11-1) is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its molecular structure, featuring an aniline core with fluoro, nitro, and methyl ester functionalities, makes it a versatile building block for the synthesis of more complex heterocyclic systems and potential pharmaceutical agents. The strategic placement of these groups—an electron-donating amine, an electron-withdrawing nitro group, and a halogen—provides multiple reaction sites for further chemical modification.

This guide serves as a comprehensive technical resource for senior application scientists and drug development professionals. It provides not only a detailed, field-proven protocol for the synthesis and purification of the title compound but also elucidates the scientific rationale behind key experimental steps. Furthermore, it outlines a rigorous, multi-technique approach for its structural characterization and purity assessment, ensuring the generation of reliable and reproducible data critical for downstream applications.

Section 1: Chemical & Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, handling, and analysis. The key properties are summarized below.

| Property | Value | Source |

| CAS Number | 328547-11-1 | [1] |

| Molecular Formula | C₈H₇FN₂O₄ | [1] |

| Molecular Weight | 214.15 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2-amino-5-fluoro-3-nitro-benzoic acid methyl ester | [1] |

| Appearance | Yellow solid (predicted) | |

| Purity | Typically ≥98% | [1] |

Section 2: Synthesis Methodology

Guiding Principle: Electrophilic Aromatic Substitution

The synthesis of this compound is achieved via an electrophilic aromatic substitution reaction, specifically, the nitration of a suitable precursor. The choice of starting material and reaction conditions is critical and is governed by the directing effects of the substituents on the aromatic ring.

The proposed and most logical synthetic route begins with Methyl 2-amino-5-fluorobenzoate . The substituents on this precursor dictate the position of the incoming electrophile (the nitronium ion, NO₂⁺):

-

Amino Group (-NH₂): A powerful activating, ortho-, para- directing group.

-

Fluoro Group (-F): A deactivating, ortho-, para- directing group due to competing inductive and resonance effects.

-

Methyl Ester (-COOCH₃): A deactivating, meta- directing group.

The concerted effect of these groups directs the nitration to the C3 position, which is ortho to the strongly activating amino group and meta to the deactivating ester group, yielding the desired product.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The causality behind each step, particularly temperature control, is critical for success and safety.

Materials and Reagents:

| Reagent | CAS Number | Notes |

| Methyl 2-amino-5-fluorobenzoate | 50650-61-8 | Starting Material |

| Sulfuric Acid (H₂SO₄), 98% | 7664-93-9 | Reagent/Solvent |

| Nitric Acid (HNO₃), 70% | 7697-37-2 | Reagent |

| Dichloromethane (DCM) | 75-09-2 | Extraction Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Aqueous Wash |

| Brine (Saturated NaCl) | 7647-14-5 | Aqueous Wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Drying Agent |

| Deionized Water (H₂O) | 7732-18-5 | |

| Crushed Ice | N/A | For quenching |

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 50 mL). Cool the flask in an ice-salt bath to between 0 °C and -5 °C.

-

Substrate Addition: Slowly add Methyl 2-amino-5-fluorobenzoate (e.g., 10 g, 1 eq) portion-wise to the cold sulfuric acid, ensuring the internal temperature does not exceed 5 °C. Stir until all the solid has dissolved.

-

Preparation of Nitrating Agent: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Nitration Reaction: Add the prepared nitrating mixture dropwise via the dropping funnel to the solution of the starting material. The rate of addition must be carefully controlled to maintain the internal temperature at 0-5 °C.

-

Rationale: Slow, controlled addition of the nitrating agent is paramount to manage the reaction's exothermicity and ensure selective mono-nitration.

-

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Quenching: Very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow precipitate should form.

-

Rationale: Quenching the reaction on ice serves two purposes: it safely neutralizes the potent acid mixture by dilution and precipitates the organic product, which is insoluble in water.

-

-

Isolation and Neutralization: Collect the precipitated solid by vacuum filtration and wash it with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). The crude solid can then be dissolved in dichloromethane (DCM). The organic layer is washed sequentially with saturated sodium bicarbonate solution (to remove residual acid) and brine.

-

Rationale: The bicarbonate wash is a critical step to ensure all acidic species are removed, which is important for the stability of the final compound and for subsequent chromatographic purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product as a yellow solid.

Caption: Step-by-step workflow for the synthesis and purification process.

Section 3: Structural Characterization and Analysis

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Caption: A multi-technique workflow for analytical characterization.

Analytical Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: Provides unambiguous structural confirmation by mapping the carbon-hydrogen framework and detecting the fluorine atom.

-

Protocol: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Expected Data:

-

¹H NMR: Signals corresponding to the two aromatic protons, the amine (-NH₂) protons, and the methyl ester (-OCH₃) protons. The aromatic signals will show splitting due to H-H and H-F coupling.

-

¹³C NMR: Resonances for the eight distinct carbon atoms in the molecule, including the carbonyl carbon of the ester. C-F coupling will be observable.

-

¹⁹F NMR: A single resonance, likely split by coupling to adjacent aromatic protons.

-

2. Mass Spectrometry (MS):

-

Purpose: Confirms the molecular weight and provides information about the molecular formula.

-

Protocol: Analyze the sample using High-Resolution Mass Spectrometry (HRMS) via techniques like LC-MS with electrospray ionization (ESI) or GC-MS.[4][5]

-

Expected Data: The primary validation is the detection of the molecular ion peak.

-

[M+H]⁺ (ESI+): Expected at m/z 215.0466, corresponding to [C₈H₈FN₂O₄]⁺.

-

[M]⁺ (EI): Expected at m/z 214.15.

-

3. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the synthesized compound.

-

Protocol: Employ a reverse-phase HPLC method (e.g., EPA Method 8330B for nitroaromatics).[6]

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector set at a wavelength where the chromophores absorb strongly (e.g., 254 nm).

-

-

Expected Data: A single major peak, with purity calculated from the peak area percentage. The retention time serves as a characteristic identifier for the compound under specific conditions.

4. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Purpose: To confirm the presence of key functional groups.

-

Protocol: Acquire the spectrum using a KBr pellet or an ATR accessory.

-

Expected Data: Characteristic absorption bands.

Summary of Expected Analytical Data:

| Technique | Feature | Expected Value |

| ¹H NMR | Aromatic Protons | ~6.5 - 8.0 ppm |

| Amine Protons (-NH₂) | Broad singlet, variable shift | |

| Methyl Protons (-OCH₃) | ~3.9 ppm (singlet) | |

| HRMS (ESI+) | [M+H]⁺ | m/z 215.0466 |

| FT-IR | N-H stretch (amine) | ~3300-3500 cm⁻¹ (two bands) |

| C=O stretch (ester) | ~1720-1740 cm⁻¹ | |

| N=O stretch (nitro) | ~1520-1560 cm⁻¹ (asym) & ~1345-1385 cm⁻¹ (sym) | |

| HPLC | Purity | ≥ 98% |

Section 4: Safety, Handling, and Storage

Working with nitroaromatic compounds and performing nitration reactions requires strict adherence to safety protocols.

Hazard Identification:

-

Chemical Hazards: Aromatic nitro compounds are generally considered toxic and may cause methaemoglobinemia. They can be harmful if swallowed, inhaled, or absorbed through the skin.[7]

-

Reaction Hazards: The nitration reaction is highly energetic and can proceed uncontrollably if not properly managed.[3] The acids used (sulfuric and nitric) are extremely corrosive and can cause severe burns.[2]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety goggles and a face shield are mandatory, especially when handling corrosive acids.

-

Hand Protection: Acid-resistant gloves (e.g., butyl rubber or Viton).

-

Body Protection: A chemical-resistant lab coat or apron.

-

Respiratory Protection: All operations should be conducted inside a certified chemical fume hood to prevent inhalation of toxic fumes or acid vapors.[2]

Handling and Emergency Procedures:

-

Ventilation: Use a well-ventilated fume hood for all transfers and for the reaction itself.[8]

-

Temperature Control: Never deviate from the low-temperature conditions specified in the protocol. Have a larger ice bath ready for emergency cooling if an unexpected exotherm occurs.

-

Spill Response: Neutralize acid spills immediately with a suitable agent like sodium bicarbonate. Have spill containment kits readily available.[9]

-

First Aid: In case of skin contact, wash immediately and thoroughly with water. If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure.

Storage:

-

Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This guide has detailed a robust and scientifically-grounded approach to the synthesis and characterization of this compound. By understanding the principles of electrophilic aromatic substitution and adhering strictly to the outlined protocols for reaction control, purification, and analysis, researchers can confidently produce this valuable chemical intermediate with high purity. The emphasis on safety protocols is paramount to ensure the well-being of laboratory personnel. The successful application of this guide will enable the reliable production of this compound, facilitating its use in advanced research and development programs.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. Methyl 2-amino-5-nitrobenzoate | C8H8N2O4 | CID 2777346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. agilent.com [agilent.com]

A Comprehensive Guide to the Spectroscopic Analysis of Methyl 2-amino-5-fluoro-3-nitrobenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-fluoro-3-nitrobenzoate is a substituted aromatic compound with significant potential as a key intermediate in the synthesis of novel pharmaceutical agents and complex organic molecules.[1][2] Its unique arrangement of electron-donating (amino) and electron-withdrawing (fluoro, nitro, methyl ester) groups creates a distinct electronic environment, making its structural confirmation a non-trivial exercise. Unambiguous characterization is paramount to ensure purity, validate synthetic pathways, and meet stringent regulatory standards in drug development.

As a Senior Application Scientist, my objective in this guide is to move beyond a simple recitation of data. Instead, this document provides a predictive and analytical framework for the comprehensive spectroscopic characterization of this compound. We will delve into the core principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the expected spectral output. This approach serves as a self-validating system, where data from each technique corroborates the others to build an unshakeable structural assignment.

Part 1: Molecular Structure and Predictive Electronic Effects

The first step in any spectroscopic analysis is to understand the molecule's structure and the interplay of its functional groups. The electronic effects of each substituent directly influence the chemical environment of every atom, which is the foundation of what we observe in the resulting spectra.

Caption: Molecular structure and substituent effects.

-

Amino Group (-NH₂): A strong electron-donating group (EDG) that increases electron density on the ring, particularly at the ortho and para positions, causing shielding effects (upfield shifts) in NMR.

-

Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) that significantly decreases electron density on the ring, causing strong deshielding (downfield shifts).[3]

-

Fluoro Group (-F): Exhibits a dual nature. It is strongly electron-withdrawing inductively but electron-donating via resonance. Its overall effect is complex but will strongly influence adjacent nuclei.

-

Methyl Ester Group (-COOCH₃): A moderately electron-withdrawing group that deshields the ring.[3]

The competition between these groups dictates the final spectroscopic signature.

Part 2: ¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.[4] The analysis hinges on interpreting chemical shifts (δ), signal integration, and spin-spin coupling patterns (J-values).[5]

Predicted ¹H NMR Spectrum

The highly substituted nature of the aromatic ring simplifies the spectrum, leaving only two aromatic protons, H4 and H6.

-

Aromatic Protons:

-

H6: This proton is ortho to the strongly donating -NH₂ group and para to the -F atom. It is also meta to the -NO₂ and -COOCH₃ groups. The powerful shielding from the ortho -NH₂ group is expected to push this signal significantly upfield relative to a typical aromatic proton. It will appear as a doublet of doublets (dd) due to coupling with H4 (para-coupling, small J) and the adjacent fluorine (⁴JHF, meta-coupling).

-

H4: This proton is ortho to the -F and meta to both the -NH₂ and -NO₂ groups. The deshielding effects of the adjacent EWGs will shift this proton downfield. It will appear as a doublet of doublets (dd) due to coupling with the adjacent fluorine (³JHF, ortho-coupling, large J) and H6 (⁴JHH, para-coupling, small J).

-

-

Amine Protons (-NH₂): These protons typically appear as a broad singlet. The chemical shift can vary depending on solvent and concentration due to hydrogen bonding.

-

Methyl Protons (-OCH₃): The methyl group of the ester will appear as a sharp singlet in a characteristic region, slightly downfield due to the influence of the adjacent carbonyl group.[6]

Data Summary: Predicted ¹H NMR

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H4 | 8.0 - 8.4 | dd | ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz | 1H |

| H6 | 6.8 - 7.2 | dd | ⁴JHF ≈ 4-6 Hz, ⁴JHH ≈ 2-3 Hz | 1H |

| -NH₂ | 5.0 - 6.5 | br s | - | 2H |

| -OCH₃ | 3.9 - 4.1 | s | - | 3H |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. A 400 MHz or higher field instrument is recommended to resolve the coupling patterns clearly.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction.

-

Analysis: Integrate the signals and measure the chemical shifts and coupling constants.

Caption: Workflow for ¹H NMR data interpretation.

Part 3: ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each chemically unique carbon atom. Due to broadband proton decoupling, spectra are typically simple, showing a series of singlets.[8] The chemical shift is highly sensitive to the electronic environment, making it a powerful tool for structural analysis.

Predicted ¹³C NMR Spectrum

We expect eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): This carbon will be the most downfield signal, typically found in the 160-170 ppm range.[9]

-

Aromatic Carbons (C1-C6): The chemical shifts of these carbons are heavily influenced by the attached substituents.

-

C-F (C5): This carbon will exhibit a large one-bond coupling constant (¹JCF) and will be shifted significantly downfield due to the electronegativity of fluorine.

-

C-NH₂ (C2): The strong donating effect of the amino group will shield this carbon, shifting it upfield relative to other aromatic carbons.

-

C-NO₂ (C3): The strong withdrawing effect of the nitro group will deshield this carbon, shifting it downfield.

-

C-COOCH₃ (C1): This carbon's shift will be influenced by the ester group.

-

C4 & C6: These carbons, bonded to hydrogen, will also show distinct shifts based on the cumulative effects of all substituents. C-F coupling over two and three bonds (²JCF, ³JCF) will also be observable.

-

-

Methyl Carbon (-OCH₃): This aliphatic carbon will appear at the most upfield position, typically around 50-55 ppm.[9]

Data Summary: Predicted ¹³C NMR

| Carbon Assignment | Predicted δ (ppm) | Expected C-F Coupling (J, Hz) |

| C=O | 164 - 168 | Small (⁴JCF) |

| C5 (C-F) | 158 - 162 | Large (¹JCF ≈ 240-250 Hz) |

| C2 (C-NH₂) | 148 - 152 | Small (³JCF) |

| C3 (C-NO₂) | 135 - 140 | Small (²JCF) |

| C1 (C-COOCH₃) | 128 - 132 | Small (⁴JCF) |

| C4 | 120 - 125 | Medium (²JCF ≈ 20-25 Hz) |

| C6 | 110 - 115 | Medium (³JCF ≈ 5-10 Hz) |

| -OCH₃ | 52 - 54 | - |

Part 4: Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[10]

Predicted IR Spectrum

The IR spectrum of this compound will display several key absorption bands that confirm the presence of its constituent functional groups.

-

N-H Stretching: The primary amine (-NH₂) will show two distinct bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.[10]

-

C=O Stretching: A strong, sharp absorption band for the ester carbonyl group is expected around 1720-1740 cm⁻¹.

-

N-O Stretching: The nitro group (-NO₂) will exhibit two strong absorption bands: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.[11]

-

C=C Stretching: Aromatic ring stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretching: A strong band corresponding to the C-F bond stretch is expected in the 1000-1300 cm⁻¹ range.

Data Summary: Predicted IR Absorptions

| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H (amine) | 3300 - 3500 | Medium (two bands) |

| C-H (aromatic) | 3050 - 3150 | Medium-Weak |

| C-H (aliphatic) | 2850 - 2960 | Medium-Weak |

| C=O (ester) | 1720 - 1740 | Strong, Sharp |

| N-O (asymmetric) | 1520 - 1560 | Strong |

| N-O (symmetric) | 1340 - 1380 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium (multiple bands) |

| C-F (aryl-fluoride) | 1100 - 1300 | Strong |

Part 5: Mass Spectrometry: Determining Mass and Fragmentation

Mass spectrometry (MS) provides the molecular weight and, through fragmentation analysis, valuable structural information. The molecular ion peak (M⁺) confirms the molecular formula, and the fragmentation pattern acts as a molecular fingerprint.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The compound has a molecular formula of C₈H₇FN₂O₄. The exact mass is 214.03899 Da.[12] We expect to see a prominent molecular ion peak at m/z = 214.

-

Key Fragmentation Pathways:

-

Loss of Methoxy Radical (·OCH₃): A very common fragmentation for methyl esters, leading to a strong peak at m/z = 183 (M - 31).

-

Loss of Carbon Monoxide (CO): Following the loss of the methoxy radical, the resulting acylium ion can lose CO, giving a peak at m/z = 155 (M - 31 - 28).

-

Loss of Nitro Group (·NO₂): Direct loss of the nitro group can occur, leading to a fragment at m/z = 168 (M - 46).

-

Caption: Predicted major fragmentation pathways in EI-MS.

Part 6: Integrated Analysis: A Self-Validating Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from multiple methods. Each piece of information should be consistent with the others, creating a robust and defensible structural assignment.

Caption: Integrated workflow for structural confirmation.

Conclusion

The spectroscopic analysis of this compound requires a methodical, multi-technique approach. By predicting the spectral features based on the fundamental principles of substituent effects, we establish a clear hypothesis. The subsequent acquisition and interpretation of ¹H NMR, ¹³C NMR, IR, and MS data serve to test and confirm this hypothesis. The consistency across all datasets—from the proton connectivity in NMR to the functional group vibrations in IR and the molecular weight in MS—provides the high degree of confidence required in research and pharmaceutical development. This guide serves not just as a data repository, but as a strategic workflow for tackling the structural elucidation of complex substituted aromatic compounds.

References

- 1. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. aiinmr.com [aiinmr.com]

- 4. azooptics.com [azooptics.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Methyl p-nitro benzoate [webbook.nist.gov]

- 12. PubChemLite - this compound (C8H7FN2O4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the NMR and IR Spectra of Methyl 2-amino-5-fluoro-3-nitrobenzoate

Introduction

Methyl 2-amino-5-fluoro-3-nitrobenzoate is a multifaceted organic compound of significant interest in the fields of medicinal chemistry and materials science. Its utility as a versatile building block in the synthesis of pharmaceuticals and other functional molecules necessitates a comprehensive understanding of its structural and electronic properties.[1] Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the unambiguous characterization and quality control of this compound.

This guide provides an in-depth analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only spectral data interpretation but also the underlying principles and experimental considerations crucial for accurate analysis. The content herein is grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity.

Molecular Structure and Its Spectroscopic Implications

The molecular structure of this compound, with its distinct arrangement of functional groups on a benzene ring, gives rise to a unique and interpretable spectroscopic fingerprint. The interplay of the electron-donating amino group (-NH₂), the strongly electron-withdrawing nitro group (-NO₂), the electronegative fluorine atom (-F), and the methyl ester group (-COOCH₃) dictates the chemical environment of each nucleus and the vibrational modes of the chemical bonds.

Key Structural Features Influencing Spectra:

-

Aromatic Ring: The benzene ring provides a rigid scaffold, with the substitution pattern influencing the chemical shifts and coupling constants of the aromatic protons and carbons.

-

Amino Group (-NH₂): As an activating, ortho-, para-directing group, it donates electron density to the ring, affecting the shielding of nearby nuclei. The N-H bonds will exhibit characteristic stretching and bending vibrations in the IR spectrum.

-

Nitro Group (-NO₂): A powerful deactivating, meta-directing group, it withdraws electron density from the ring, causing significant deshielding of adjacent nuclei.[2] Its symmetric and asymmetric stretching modes are prominent features in the IR spectrum.[3][4]

-

Fluorine Atom (-F): The high electronegativity of fluorine influences the electron distribution in the ring and introduces spin-spin coupling with neighboring ¹H and ¹³C nuclei, providing valuable structural information.

-

Methyl Ester Group (-COOCH₃): This group introduces a carbonyl (C=O) functionality with a characteristic IR absorption and a distinct singlet signal for the methyl protons in the ¹H NMR spectrum.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integration, and coupling patterns, a detailed picture of the molecular structure can be constructed.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the amino protons, and the methyl protons of the ester group. The exact chemical shifts are influenced by the electronic effects of the substituents.[5][6][7]

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic H | ~7.5 - 8.5 | Doublet of doublets | 2H | J(H-H) and J(H-F) |

| Amino (-NH₂) | ~5.0 - 6.0 | Broad singlet | 2H | N/A |

| Methyl (-OCH₃) | ~3.9 | Singlet | 3H | N/A |

Interpretation:

-

Aromatic Protons: The two protons on the benzene ring are expected to be in the downfield region of the spectrum due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro and ester groups.[2] The presence of the fluorine atom will lead to H-F coupling, further splitting the signals. The specific coupling patterns will depend on the relative positions of the protons and the fluorine atom.

-

Amino Protons: The protons of the amino group typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

-

Methyl Protons: The three protons of the methyl ester group are chemically equivalent and are not coupled to any other protons, resulting in a sharp singlet.[8] Its downfield shift from a typical alkane is due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~165 |

| Aromatic C-NH₂ | ~140 - 150 |

| Aromatic C-F | ~155 - 165 (with C-F coupling) |

| Aromatic C-NO₂ | ~145 - 155 |

| Aromatic C-COOCH₃ | ~120 - 130 |

| Other Aromatic C-H | ~110 - 125 (with C-F coupling) |

| Methyl (-OCH₃) | ~52 |

Interpretation:

-

Carbonyl Carbon: The carbon of the ester carbonyl group is significantly deshielded and appears far downfield.[2]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are spread over a wide range, reflecting the diverse electronic environments created by the substituents. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. Carbons at the ortho and para positions to the fluorine will show smaller two- and three-bond C-F couplings, respectively.

-

Methyl Carbon: The methyl carbon of the ester group appears in the upfield region of the spectrum.[2]

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.[9]

- Ensure the sample is fully dissolved; gentle warming or vortexing may be required.

2. Instrument Setup and Calibration:

- Insert the sample into the NMR spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

- Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]

3. Data Acquisition:

- ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.

Logical Workflow for NMR Analysis

Caption: Workflow for NMR analysis of this compound.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Analysis

The IR spectrum of this compound will be characterized by absorption bands corresponding to the various functional groups.

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amino) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Methyl) | Stretch | 2850 - 3000 | Medium |

| C=O (Ester) | Stretch | 1700 - 1730 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |

| N-O (Nitro) | Asymmetric Stretch | 1500 - 1550 | Strong |

| N-O (Nitro) | Symmetric Stretch | 1330 - 1390 | Strong |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong |

| C-F | Stretch | 1000 - 1400 | Strong |

Interpretation:

-

N-H Stretching: The presence of two bands in the 3300-3500 cm⁻¹ region is a clear indication of the primary amine (-NH₂) group.[10]

-

C=O Stretching: A strong, sharp absorption band in the 1700-1730 cm⁻¹ range is characteristic of the ester carbonyl group.[10]

-

N-O Stretching: The two strong absorption bands for the nitro group, corresponding to its asymmetric and symmetric stretching, are highly diagnostic.[3][4] For aromatic nitro compounds, these bands typically appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[3]

-

C-O and C-F Stretching: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the strong C-O stretching of the ester and the C-F stretching vibration.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid sample.

1. Instrument Preparation:

- Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.

2. Sample Application:

- Place a small amount of the solid this compound sample onto the ATR crystal.

- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

3. Data Acquisition:

- Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for IR Analysis

Caption: Workflow for IR analysis of this compound.

Conclusion

The combined application of NMR and IR spectroscopy provides a robust and comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra reveal the detailed connectivity of the carbon-hydrogen framework, including the subtle effects of the various substituents on the chemical environment of each nucleus. The IR spectrum confirms the presence of the key functional groups, offering a rapid and reliable method for structural verification. This guide serves as a technical resource for scientists, enabling accurate and efficient analysis of this important chemical entity in research and development settings. The methodologies and interpretations presented are based on established scientific principles, ensuring a high degree of trustworthiness and utility.

References

- 1. researchgate.net [researchgate.net]

- 2. aiinmr.com [aiinmr.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to Methyl 2-amino-5-fluoro-3-nitrobenzoate (CAS 328547-11-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-fluoro-3-nitrobenzoate, identified by CAS number 328547-11-1, is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctionalized structure, featuring an amine, a fluorine atom, and a nitro group on a benzoate scaffold, makes it a versatile intermediate for the synthesis of complex heterocyclic molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Properties and Structure

This compound is characterized by the molecular formula C₈H₇FN₂O₄ and a molecular weight of 214.15 g/mol .[1] The strategic placement of electron-donating (amino) and electron-withdrawing (nitro, fluoro, and methyl ester) groups on the benzene ring dictates its reactivity and utility as a synthetic building block.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 328547-11-1 | [1] |

| Molecular Formula | C₈H₇FN₂O₄ | [1] |

| Molecular Weight | 214.15 g/mol | [1] |

| Appearance | Yellow solid | [2] |

| Solubility | Information not readily available; likely soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. | |

| Melting Point | Not experimentally determined in available literature. | |

| Boiling Point | Not experimentally determined in available literature. | |

| Storage | 2-8°C | [3] |

Structural Representation:

The structure of this compound is depicted below:

Caption: 2D structure of this compound.

Synthesis

A detailed two-step experimental protocol for the synthesis of this compound has been reported, starting from 5-Fluoro-7-nitroindoline-2,3-dione.[2]

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of crude 2-amino-5-fluoro-3-nitrobenzoic acid [2]

-

Suspend 5-Fluoro-7-nitroindoline-2,3-dione (1.5 g, 7.4 mmol) in an aqueous solution of sodium hydroxide (5N, 14.0 mL).

-

To this suspension, add aqueous hydrogen peroxide (2.0 mL).

-

Stir the reaction mixture at room temperature for 5 hours.

-

Acidify the mixture with 2N HCl to a pH of 4.0.

-

Collect the resulting precipitate by filtration and dry it in a vacuum oven. The crude product is used directly in the next step.

Step 2: Synthesis of this compound [2]

-

Dissolve the crude product from Step 1 in methanol (15.0 mL).

-

Add p-toluenesulfonic acid hydrate (1.33 g, 7.0 mmol).

-

Reflux the reaction mixture for 36 hours.

-

After cooling to room temperature, concentrate the reaction mixture under vacuum to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (8:1, v/v) as the eluent to yield the final product as a yellow solid (500 mg, 32% overall yield for the two steps).

Spectroscopic Analysis

While experimental spectral data for this compound is not widely published, predicted data and analysis of structurally similar compounds can provide valuable insights.

¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra are expected to be complex due to the various substituents on the aromatic ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing nitro, fluoro, and ester groups. Analysis of related nitrobenzoate derivatives can help in predicting the spectral features.[4][5][6] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be crucial for the definitive assignment of all proton and carbon signals.[7][8]

Mass Spectrometry: The mass spectrum of this compound is predicted to show a molecular ion peak [M]⁺ at m/z 214.03844.[9] Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester and the nitro group (-NO₂).[10][11]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and asymmetric and symmetric stretching of the nitro group. The C-F bond will also exhibit a characteristic stretching vibration.[12]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[3] The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates. The amino and nitro groups provide handles for further chemical modifications, such as reduction and coupling reactions, enabling the construction of diverse molecular architectures.[3]

Role as a Precursor for Bioactive Molecules

This compound is particularly useful in the preparation of fluorinated derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[3] Its structure is a key component in the design of novel heterocyclic compounds with potential anticancer, antimicrobial, or central nervous system activities.[3]

The nitro group in such aromatic compounds is known to be crucial for the biological activity of many therapeutic agents, including antibacterial and antineoplastic drugs.[13] The reduction of the nitro group to an amine is a common synthetic transformation that opens up a plethora of possibilities for further derivatization in the synthesis of bioactive molecules.[13][14]

While a direct synthesis of a marketed drug from this specific intermediate is not prominently documented in the available literature, its structural motifs are found in various classes of kinase and PARP inhibitors, suggesting its potential as a key building block in the discovery of new therapeutics in these areas.[4][15][16][17][18] For instance, structurally related nitrobenzoates are used in the synthesis of PARP inhibitors like Olaparib, highlighting the importance of this class of compounds in cancer therapy.[15][19]

Logical Flow of Synthetic Utility:

Caption: Potential synthetic pathway from this compound to bioactive molecules.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its well-defined synthesis and the presence of multiple reactive functional groups make it an attractive starting material for the creation of novel and complex bioactive molecules. Further research into the experimental determination of its physicochemical properties and the exploration of its utility in the synthesis of new therapeutic agents are warranted.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brainly.com [brainly.com]

- 6. Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl | Chegg.com [chegg.com]

- 7. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. PubChemLite - this compound (C8H7FN2O4) [pubchemlite.lcsb.uni.lu]

- 10. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Benzoic acid, 3-nitro-, methyl ester [webbook.nist.gov]

- 12. Methyl p-nitro benzoate [webbook.nist.gov]

- 13. mdpi.com [mdpi.com]

- 14. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]

- 17. mdpi.com [mdpi.com]

- 18. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of the Amino Group in Methyl 2-amino-5-fluoro-3-nitrobenzoate

Introduction

Methyl 2-amino-5-fluoro-3-nitrobenzoate (CAS: 328547-11-1) is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its utility as a synthetic intermediate stems from the unique electronic interplay of its substituents, which allows for selective transformations. This guide provides an in-depth exploration of the reactivity of the primary amino group, a key functional handle for molecular elaboration. We will delve into the underlying principles governing its reactivity and provide field-proven protocols for its transformation, aimed at researchers, scientists, and drug development professionals.

The aromatic core of this molecule is decorated with four distinct functional groups, each exerting a profound influence on the electron density and, consequently, the chemical behavior of the entire system.

-

Amino Group (-NH₂): A potent activating group that donates electron density to the ring via resonance, directing electrophilic substitution to the ortho and para positions.[2]

-

Nitro Group (-NO₂): A strongly deactivating group that withdraws electron density through both resonance and inductive effects, acting as a meta-director.[2]

-

Fluoro Group (-F): Exhibits a dual nature. It is electron-withdrawing inductively but electron-donating via resonance, resulting in an overall deactivating but ortho, para-directing effect.

-

Methyl Ester (-COOCH₃): A deactivating, meta-directing group due to its electron-withdrawing character.

The critical feature of this compound is the placement of the powerful electron-withdrawing nitro group ortho to the amino group. This proximity significantly diminishes the nucleophilicity and basicity of the amine's lone pair, a crucial consideration for reaction design.[3] This guide will explore how this attenuated reactivity can be managed to achieve desired synthetic outcomes.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 328547-11-1 | --INVALID-LINK-- |

| Molecular Formula | C₈H₇FN₂O₄ | [1] |

| Molecular Weight | 214.15 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

| Appearance | Yellow solid (typical) | --INVALID-LINK-- |

Acylation: Protection and Amide Synthesis

The conversion of the primary amino group to an amide is a fundamental transformation. It serves not only as a robust protecting strategy but also as a direct route to bioactive molecules, where the amide linkage is a common pharmacophore. Given the reduced nucleophilicity of the amino group in our substrate, reaction conditions may require careful optimization compared to more electron-rich anilines.

Causality in Experimental Design

Standard acylation with acid chlorides or anhydrides proceeds via nucleophilic attack of the amine on the carbonyl carbon. The presence of a non-nucleophilic base (e.g., pyridine, triethylamine) is critical to scavenge the HCl or carboxylic acid byproduct, driving the reaction to completion. For a deactivated amine like ours, a more reactive acylating agent or the use of a catalyst such as 4-Dimethylaminopyridine (DMAP) may be necessary to achieve efficient conversion.

Detailed Protocol: Acetylation of this compound

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, DCM, or Tetrahydrofuran, THF) under an inert atmosphere (N₂), add triethylamine (1.5 eq).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.2 eq) dropwise via syringe, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualization: General Acylation Mechanism

Caption: Mechanism of amine acylation with an acid chloride.

Diazotization and Sandmeyer Reactions

Diazotization is arguably the most versatile reaction of aromatic primary amines. It converts the amino group into a diazonium salt (-N₂⁺), an excellent leaving group that can be substituted by a wide array of nucleophiles in what are known as Sandmeyer or related reactions.[4] This two-step sequence provides access to compounds that are otherwise difficult to synthesize.

Causality in Experimental Design

The reaction is performed in a cold, acidic solution (typically HCl or H₂SO₄) with sodium nitrite (NaNO₂), which generates nitrous acid (HNO₂) in situ.[5] Low temperatures (0-5 °C) are crucial because aryl diazonium salts are generally unstable and can decompose violently at higher temperatures. The electron-withdrawing groups on our substrate are expected to increase the stability of the diazonium salt intermediate. The subsequent Sandmeyer reaction often employs a copper(I) salt (e.g., CuCl, CuBr, CuCN) as a catalyst to facilitate the substitution.

Detailed Protocol: Conversion to Methyl 2-chloro-5-fluoro-3-nitrobenzoate

Part A: Diazotization

-

Acidic Solution: Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the amine suspension, keeping the temperature strictly between 0 and 5 °C. Vigorous stirring is essential.

-

Confirmation: The reaction is typically complete after 15-30 minutes. The presence of excess nitrous acid can be tested with starch-iodide paper (turns blue).

Part B: Sandmeyer Reaction

-

Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.

-

Diazonium Addition: Slowly add the cold diazonium salt solution from Part A to the stirred CuCl solution. Effervescence (evolution of N₂ gas) should be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Purification: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Visualization: Diazotization-Sandmeyer Workflow

Caption: Workflow for the Sandmeyer conversion of the amino group to a chloro group.

Intramolecular Cyclization Reactions

The ortho relationship between the amino group and the methyl ester provides a powerful strategic advantage for the synthesis of heterocyclic systems. Through intramolecular condensation or cyclization reactions, this arrangement can be leveraged to construct fused ring systems, such as quinazolinones, which are privileged scaffolds in drug discovery.

Causality in Experimental Design

A common approach involves a condensation reaction with a one-carbon equivalent source, such as formamide or orthoformates. For example, heating the starting material with formamide can lead to the formation of a quinazolinone ring system. The reaction proceeds through initial formation of a formamide intermediate, followed by intramolecular nucleophilic attack of the amide nitrogen onto the ester carbonyl, with subsequent elimination of methanol. The high temperatures often required for such cyclizations underscore the need to overcome the activation energy for the intramolecular ring-closing step.

Detailed Protocol: Synthesis of a Fluoro-Nitro-Quinazolinone Derivative

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a large excess of formamide (acting as both reagent and solvent).

-

Heating: Heat the reaction mixture to 150-180 °C and maintain for 4-8 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with water. The crude quinazolinone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

Visualization: Quinazolinone Formation Pathway

Caption: General pathway for the synthesis of a quinazolinone from an ortho-amino ester.

Conclusion

The amino group of this compound, while electronically deactivated, remains a versatile handle for a wide range of chemical transformations. Understanding the electronic impact of the neighboring substituents is paramount to designing successful synthetic strategies. Through careful selection of reagents and reaction conditions, this compound can be effectively utilized in acylation, diazotization, and cyclization reactions, making it a valuable building block for the synthesis of complex target molecules in pharmaceutical and materials science research. The protocols and principles outlined in this guide serve as a foundational framework for scientists to harness the full synthetic potential of this important intermediate.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 3. Show why p-nitroaniline is a much weaker base (3 pKb units weaker... | Study Prep in Pearson+ [pearson.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

Whitepaper: The Profound Impact of Fluorine Substitution in Nitroaromatic Compounds: A Guide for Researchers and Drug Developers

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3] When applied to nitroaromatic systems, fluorine substitution imparts a unique and powerful set of physicochemical and reactivity profiles that are highly advantageous for drug design and specialized material synthesis. This technical guide provides an in-depth exploration of the multifaceted effects of fluorine in nitroaromatic compounds. We will dissect the fundamental electronic principles, analyze the resulting impact on molecular properties and chemical reactivity—with a particular focus on Nucleophilic Aromatic Substitution (SNAr)—and detail common synthetic and analytical methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights and practical, data-driven guidance.

The Fundamental Electronic Influence of Fluorine

The unique behavior of fluorine-substituted nitroaromatics stems from the element's extreme electronegativity (Pauling scale: 3.98) and small van der Waals radius (1.47 Å), which is comparable to that of hydrogen.[4][5] These properties manifest primarily through two opposing electronic effects: a powerful inductive effect and a weak resonance effect.

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the carbon-fluorine (C-F) sigma bond.[5][6] In an aromatic ring, this effect is potent and deactivates the ring toward electrophilic attack. However, it critically stabilizes anionic intermediates, a key factor in the reactivity of nitroaromatics.[7][8]

-

Resonance Effect (+R): The lone pairs on the fluorine atom can, in principle, be donated back to the aromatic π-system. However, due to poor orbital overlap between the compact 2p orbital of fluorine and the larger 2p orbital of carbon, this mesomeric effect is significantly weaker than its inductive counterpart and generally plays a minor role.[5]

The presence of a nitro (-NO₂) group, a strong electron-withdrawing group through both induction and resonance, works synergistically with fluorine's inductive pull. This combination renders the aromatic ring highly electron-deficient (electrophilic), setting the stage for unique chemical reactivity.[8][9]

Caption: Logical relationship of fluorine's core properties and their electronic impact.

Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Perhaps the most significant consequence of fluorine substitution in nitroaromatics is the dramatic enhancement of their reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[7][9] This reaction is foundational for the synthesis of complex molecules from fluoronitroaromatic building blocks.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10]

-

Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[8][9] This is the rate-determining step.[10][11]

-

Elimination: The leaving group is expelled, and aromaticity is restored.

Fluorine's role here is counterintuitive. While the C-F bond is the strongest single bond to carbon (≈441 kJ mol⁻¹), fluoronitroaromatics react much faster than their chloro, bromo, or iodo counterparts.[7][12] The explanation lies in the rate-determining first step. Fluorine's intense inductive effect powerfully stabilizes the negatively charged Meisenheimer complex, thereby lowering the activation energy of the reaction.[7][10] The C-F bond is broken in the fast, non-rate-determining second step.

The activating effect is maximized when the electron-withdrawing nitro group is positioned ortho or para to the fluorine leaving group, as this allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group through resonance.[8][9][11] Substitution at the meta position is significantly slower because this resonance stabilization is not possible.[8]

Caption: The SNAr mechanism workflow in fluoronitroaromatics.

Quantitative Reactivity Data

Kinetic studies provide clear evidence for fluorine's superior performance as a leaving group in activated SNAr reactions.

| Substrate | Leaving Group | Relative Rate Constant (kX/kCl) |

| 1-Halo-2,4-dinitrobenzene | F | ~100 - 1000 |

| 1-Halo-2,4-dinitrobenzene | Cl | 1 |

| 1-Halo-2,4-dinitrobenzene | Br | ~0.8 |

| 1-Halo-2,4-dinitrobenzene | I | ~0.4 |

| Data synthesized from kinetic studies of reactions with piperidine. The exact ratio can vary with the nucleophile and solvent, but the trend is consistent.[7] |

Modulation of Physicochemical Properties for Drug Design

The introduction of fluorine into a nitroaromatic scaffold allows for the fine-tuning of molecular properties critical for drug efficacy and pharmacokinetics.[2][3][13]

-

Metabolic Stability: The high strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes.[2][12] Strategically placing a fluorine atom at a metabolically vulnerable C-H position (a "soft spot") can block hydroxylation, thereby increasing the drug's half-life and bioavailability.[2][14]

-

Lipophilicity (logP): Fluorine is often used to increase lipophilicity, which can enhance membrane permeability and improve absorption.[1][2] However, the effect is context-dependent; while a CF₃ group is highly lipophilic, a single fluorine atom can sometimes lower the lipophilicity of an adjacent functional group by reducing its basicity.[15]

-

Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of nearby acidic protons and decreases the pKa (reduces the basicity) of nearby amines. This modulation can be critical for optimizing a drug's solubility, receptor binding, and pharmacokinetic profile.[3][16]

-

Binding Interactions: Fluorine can participate in favorable non-covalent interactions within a protein binding pocket, including dipole-dipole interactions, and can act as a weak hydrogen bond acceptor.[17] These interactions can enhance binding affinity and selectivity.

Synthesis and Experimental Protocols

The preparation of fluorinated nitroaromatic compounds can be achieved through several established methods. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

Common Synthetic Routes

-

Nitration of Fluoroaromatics: A direct and common method involving the treatment of a fluoroaromatic compound with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[18]

-

Halogen Exchange (Halex) Reaction: A nucleophilic substitution where a chloro- or bromo-nitroaromatic is treated with a fluoride salt (e.g., KF, CsF) at elevated temperatures, often in a polar aprotic solvent.

-

Balz-Schiemann Reaction: A classical method involving the thermal decomposition of an aromatic diazonium tetrafluoroborate salt, derived from the corresponding aniline.[19]

-

Electrophilic Fluorination: The use of modern electrophilic fluorinating reagents, such as Selectfluor®, can introduce fluorine onto an activated aromatic ring.[20][21]

Caption: Key synthetic pathways to fluorinated nitroaromatic compounds.

Experimental Protocol: SNAr of 1-fluoro-2,4-dinitrobenzene with Benzylamine

This protocol provides a self-validating system for demonstrating the high reactivity of an activated fluoronitroaromatic compound.

Objective: To synthesize N-benzyl-2,4-dinitroaniline via an SNAr reaction.

Reagents & Equipment:

-

1-fluoro-2,4-dinitrobenzene (FDNB)

-

Benzylamine

-

Ethanol (absolute)

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Beakers, graduated cylinders

-

Filtration apparatus (Büchner funnel)

-

TLC plates (silica gel)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.86 g (10 mmol) of 1-fluoro-2,4-dinitrobenzene in 30 mL of absolute ethanol. Stir until fully dissolved.

-

Nucleophile Addition: To the stirring solution, add 1.18 g (11 mmol, ~1.1 eq) of benzylamine dropwise at room temperature. An immediate color change to deep red or orange is expected, indicating the formation of the Meisenheimer complex.

-

Reaction: Gently heat the mixture to reflux for 30 minutes. The reaction progress can be monitored by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), observing the consumption of the FDNB starting material.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath for 15-20 minutes to facilitate precipitation of the product.

-

Purification: Collect the yellow-orange crystalline solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying & Characterization: Dry the product in a vacuum oven. The identity and purity of the N-benzyl-2,4-dinitroaniline can be confirmed by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.

Spectroscopic and Computational Analysis

The characterization of fluorinated nitroaromatics relies on standard spectroscopic techniques, with ¹⁹F NMR being particularly powerful.

-

¹⁹F NMR Spectroscopy: This technique is highly sensitive and provides unambiguous confirmation of fluorine's presence and electronic environment. The chemical shifts of fluorine on an aromatic ring are highly sensitive to the nature and position of other substituents, making it an excellent tool for structural elucidation.[22][23]

-

Computational Chemistry: Density Functional Theory (DFT) and other ab initio methods are invaluable for predicting the properties of these compounds.[4][24] These methods can be used to calculate molecular orbital energies, map electrostatic potential surfaces to visualize electron-deficient regions, and predict NMR chemical shifts with high accuracy, aiding in experimental design and interpretation.[22][25]

| Property | Typical Effect of F and NO₂ Groups | Analytical Tool |

| Electron Density | Ring becomes highly electron-deficient | Electrostatic Potential Maps (Computational) |

| Reactivity | Activated for nucleophilic attack | Kinetic Studies, Product Analysis |

| Structure | C-F bond length ~1.35 Å | X-ray Crystallography |

| Fluorine Environment | Specific chemical shift | ¹⁹F NMR Spectroscopy |

| Vibrational Modes | Strong C-F and N-O stretching bands | FT-IR Spectroscopy |

Conclusion

Fluorine substitution is a transformative tool in the field of nitroaromatic chemistry. The element's powerful inductive effect, especially when combined with the strong electron-withdrawing capacity of a nitro group, fundamentally alters the electronic landscape of the aromatic ring. This leads to a dramatic and synthetically useful acceleration of Nucleophilic Aromatic Substitution reactions, making fluoronitroaromatics key intermediates in chemical synthesis. For drug development professionals, fluorine offers a sophisticated method to enhance metabolic stability, modulate physicochemical properties like lipophilicity and pKa, and improve ligand-target interactions. A thorough understanding of these principles, supported by robust synthetic protocols and modern analytical techniques, empowers researchers to harness the full potential of fluorine's effects to design and create novel molecules with superior function and performance.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GB2291871A - Preparation of nitrofluoroaromatic compounds - Google Patents [patents.google.com]

- 19. chimia.ch [chimia.ch]

- 20. researchgate.net [researchgate.net]

- 21. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 22. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

A Technical Guide to the Potential Biological Activity of Novel Methyl 2-amino-5-fluoro-3-nitrobenzoate Analogs

Introduction: The Rationale for a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple, diverse biological targets—is a cornerstone of efficient drug discovery. The aminobenzoic acid motif is one such scaffold, serving as a foundational component in a variety of therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2][3]

This guide focuses on a specific, highly functionalized scaffold: Methyl 2-amino-5-fluoro-3-nitrobenzoate . The strategic placement of its substituents provides a unique chemical space for exploration:

-

The nitro group (NO₂) is a powerful electron-withdrawing group and a well-known pharmacophore in its own right. It is a key feature in many antimicrobial and anticancer agents, often acting as a prodrug element that is activated under specific physiological conditions, such as the hypoxic environment of solid tumors.[4][5][6]

-

The amino group (NH₂) offers a crucial point for chemical modification, allowing for the synthesis of a diverse library of amide, imine, or sulfonamide analogs.[2]

-

The fluorine atom (F) is a bioisostere for hydrogen but with profound effects on a molecule's physicochemical properties. It can enhance metabolic stability, improve membrane permeability, and increase binding affinity by forming favorable electrostatic interactions.

-

The methyl ester provides another handle for modification or can be hydrolyzed to the corresponding carboxylic acid, altering solubility and interaction profiles.

This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive strategy for the design, synthesis, and biological evaluation of novel analogs derived from this promising core structure. We will delve into the causality behind experimental choices, provide validated protocols, and explore potential mechanisms of action grounded in established scientific principles.

Part 1: Analog Design and Synthesis Strategy

The core directive in designing a library of analogs is to systematically probe the structure-activity relationship (SAR). Modifications should target the primary amine, as it is the most synthetically accessible position for diversification.

Rationale for Synthetic Route:

The most direct approach involves the acylation of the 2-amino group of the parent molecule with a variety of carboxylic acids or sulfonyl chlorides. This creates a library of amide or sulfonamide derivatives, respectively. This strategy is favored due to the high reliability and generally good yields of amide bond formation.

General Synthetic Protocol: Amide Analog Synthesis

-

Solubilization: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Activation (Optional but Recommended): To a separate flask, dissolve the desired carboxylic acid (1.1 equivalents) in the chosen solvent. Add a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) and a base such as N,N-Diisopropylethylamine (DIPEA). Stir for 20-30 minutes at room temperature to form the activated ester.

-

Coupling Reaction: Add the activated carboxylic acid solution dropwise to the solution of the parent scaffold.

-